molecular formula C18H25NO2S B4022810 (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B4022810
M. Wt: 319.5 g/mol
InChI Key: LOSSAVCGVRKODP-VAWYXSNFSA-N
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Description

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that features a combination of cyclohexyl, sulfanyl, methoxyphenyl, and prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acid chloride or an ester in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclohexylsulfanylethyl)-3-phenylprop-2-enamide: Lacks the methoxy group.

    (E)-N-(2-cyclohexylsulfanylethyl)-3-(4-methoxyphenyl)prop-2-enamide: Methoxy group positioned differently on the aromatic ring.

    N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide: Different stereochemistry.

Uniqueness

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-21-17-10-6-5-7-15(17)11-12-18(20)19-13-14-22-16-8-3-2-4-9-16/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSAVCGVRKODP-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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